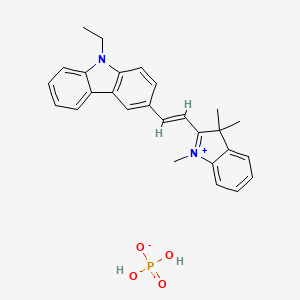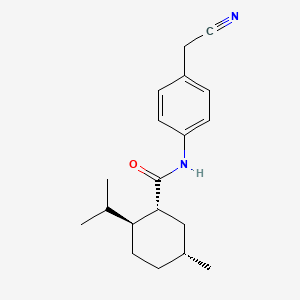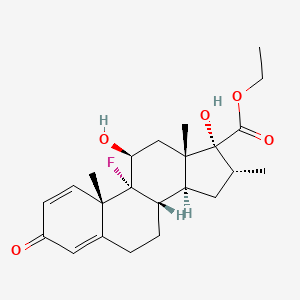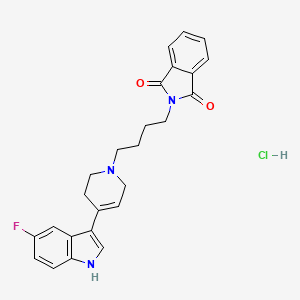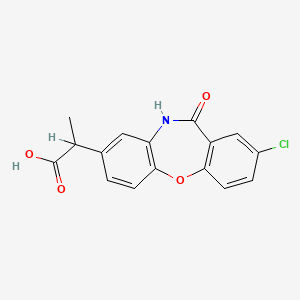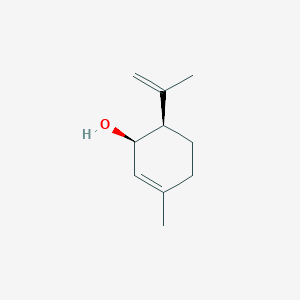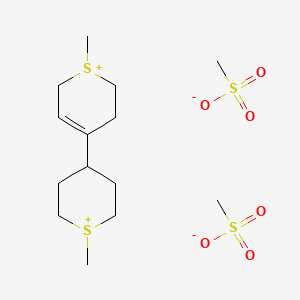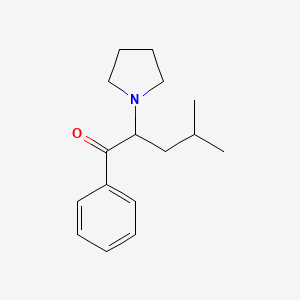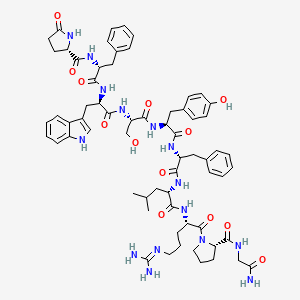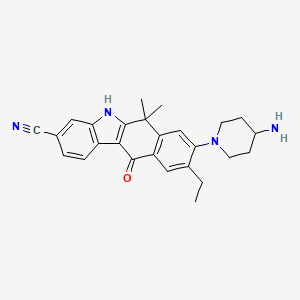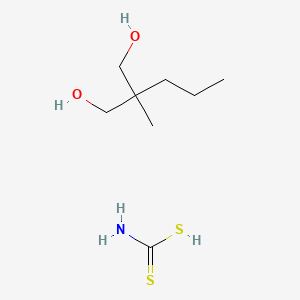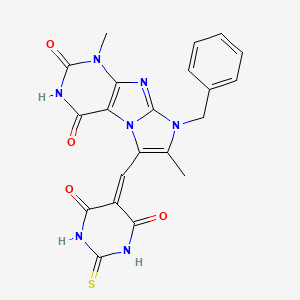
1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,7-dimethyl-8-(phenylmethyl)-6-((4,6-dioxo-tetrahydro-2-thioxo-5(2H)-pyrimidinylidene)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,7-dimethyl-8-(phenylmethyl)-6-((4,6-dioxo-tetrahydro-2-thioxo-5(2H)-pyrimidinylidene)methyl)- is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,7-dimethyl-8-(phenylmethyl)-6-((4,6-dioxo-tetrahydro-2-thioxo-5(2H)-pyrimidinylidene)methyl)- typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-f]purine core, followed by the introduction of the dimethyl and phenylmethyl groups. The final step involves the addition of the pyrimidinylidene moiety under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process is optimized to minimize the use of hazardous reagents and to maximize the efficiency of each reaction step.
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,7-dimethyl-8-(phenylmethyl)-6-((4,6-dioxo-tetrahydro-2-thioxo-5(2H)-pyrimidinylidene)methyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are commonly employed under controlled temperature and pressure conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,7-dimethyl-8-(phenylmethyl)-6-((4,6-dioxo-tetrahydro-2-thioxo-5(2H)-pyrimidinylidene)methyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-viral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,7-dimethyl-8-(phenylmethyl)-6-((4,6-dioxo-tetrahydro-2-thioxo-5(2H)-pyrimidinylidene)methyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These interactions can lead to the modulation of cellular pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
1H-Imidazo[2,1-f]purine-2,4(3H,8H)-dione: A simpler analog without the additional substituents.
1,7-Dimethyl-8-(phenylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: Lacks the pyrimidinylidene moiety.
6-((4,6-Dioxo-tetrahydro-2-thioxo-5(2H)-pyrimidinylidene)methyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: Lacks the dimethyl and phenylmethyl groups.
Uniqueness: The uniqueness of 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,7-dimethyl-8-(phenylmethyl)-6-((4,6-dioxo-tetrahydro-2-thioxo-5(2H)-pyrimidinylidene)methyl)- lies in its complex structure, which combines multiple functional groups. This complexity allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
CAS No. |
91456-79-0 |
|---|---|
Molecular Formula |
C21H17N7O4S |
Molecular Weight |
463.5 g/mol |
IUPAC Name |
6-benzyl-8-[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C21H17N7O4S/c1-10-13(8-12-16(29)23-19(33)24-17(12)30)28-14-15(26(2)21(32)25-18(14)31)22-20(28)27(10)9-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3,(H,25,31,32)(H2,23,24,29,30,33) |
InChI Key |
WQBNVRLVECOKHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CC4=CC=CC=C4)N(C(=O)NC3=O)C)C=C5C(=O)NC(=S)NC5=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


